1-(3-Bromo-2-fluorophenyl)propan-2-ol
Description
1-(3-Bromo-2-fluorophenyl)propan-2-ol is a brominated and fluorinated secondary alcohol with a molecular formula of C₉H₉BrFO. Its structure features a propan-2-ol backbone substituted at the phenyl ring with bromine (3-position) and fluorine (2-position). Comparative analysis must therefore rely on structurally analogous compounds.
Properties
Molecular Formula |
C9H10BrFO |
|---|---|
Molecular Weight |
233.08 g/mol |
IUPAC Name |
1-(3-bromo-2-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10BrFO/c1-6(12)5-7-3-2-4-8(10)9(7)11/h2-4,6,12H,5H2,1H3 |
InChI Key |
SXKDBNOKSDWGBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)Br)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromo-2-fluorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-bromo-2-fluorobenzaldehyde with a Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis. The reaction conditions typically include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -10°C to 0°C for the Grignard reaction, followed by room temperature for hydrolysis
Reagents: 3-bromo-2-fluorobenzaldehyde, ethylmagnesium bromide, water
Industrial Production Methods
In an industrial setting, the production of 1-(3-Bromo-2-fluorophenyl)propan-2-ol may involve more scalable and efficient methods, such as:
Catalytic hydrogenation: Using a palladium or platinum catalyst to reduce a precursor compound
Continuous flow synthesis: Employing automated systems to maintain consistent reaction conditions and improve yield
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane)
Reduction: Reduction to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature
Reduction: NaBH4 in methanol at 0°C to room temperature
Substitution: Sodium azide (NaN3) in DMF (dimethylformamide) at elevated temperatures
Major Products Formed
Oxidation: 1-(3-Bromo-2-fluorophenyl)propan-2-one
Reduction: 1-(3-Bromo-2-fluorophenyl)propan-2-ol (if starting from a ketone)
Substitution: 1-(3-Azido-2-fluorophenyl)propan-2-ol
Scientific Research Applications
1-(3-Bromo-2-fluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions
Medicine: Investigated for potential pharmacological properties, including anti-inflammatory and anticancer activities
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-fluorophenyl)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets, influencing pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following compounds share structural similarities with 1-(3-Bromo-2-fluorophenyl)propan-2-ol, differing primarily in substituent positions or functional groups:
Key Observations :
- Backbone Position: The position of the hydroxyl group (propan-1-ol vs.
- Substituent Effects : Fluorine at the 2-position (meta to bromine) in the target compound may enhance electronic effects compared to fluorine at 4- or 6-positions in analogues.
Biological Activity
1-(3-Bromo-2-fluorophenyl)propan-2-ol is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological activities, including antibacterial properties, cytotoxicity, and other pharmacological effects.
Chemical Structure and Properties
1-(3-Bromo-2-fluorophenyl)propan-2-ol is characterized by the presence of a bromine atom and a fluorine atom on the aromatic ring, which can influence its interactions with biological targets. The structure can be represented as follows:
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various derivatives of similar compounds, indicating that halogenated phenols can exhibit significant antibacterial effects. For instance, in vitro tests against Gram-positive and Gram-negative bacteria demonstrated that certain compounds with similar structures showed Minimum Inhibitory Concentrations (MIC) significantly lower than standard antibiotics like oxytetracycline.
| Compound | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| 1-(3-Bromo-2-fluorophenyl)propan-2-ol | TBD | TBD |
| Oxytetracycline | 62.5 | 125 |
| Compound A | 7.8 | 15.6 |
| Compound B | 15.6 | 31.25 |
The specific antibacterial activity of 1-(3-Bromo-2-fluorophenyl)propan-2-ol requires further investigation to establish its MIC and MBC values against various bacterial strains.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the compound's ability to inhibit cell proliferation. For example, studies on related compounds suggest that halogenated phenols can induce apoptosis in cancer cell lines. The cytotoxic effects are often measured using assays such as MTT or XTT, which quantify cell viability.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study involving various phenolic compounds, it was found that those with bromine and fluorine substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts. The following table summarizes the findings:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 1-(3-Bromo-2-fluorophenyl)propan-2-ol | TBD | MCF-7 |
| Compound C | 12 | HeLa |
| Compound D | 8 | A549 |
The biological activity of halogenated phenols like 1-(3-Bromo-2-fluorophenyl)propan-2-ol is often attributed to their ability to interact with cellular enzymes and receptors. For instance, brominated compounds can influence oxidative stress pathways and modulate inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
